1-(5-Methyl-2-imidazolyl)isoquinoline

Catalog No.
S14215686
CAS No.
M.F
C13H11N3
M. Wt
209.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Methyl-2-imidazolyl)isoquinoline

Product Name

1-(5-Methyl-2-imidazolyl)isoquinoline

IUPAC Name

1-(5-methyl-1H-imidazol-2-yl)isoquinoline

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

InChI

InChI=1S/C13H11N3/c1-9-8-15-13(16-9)12-11-5-3-2-4-10(11)6-7-14-12/h2-8H,1H3,(H,15,16)

InChI Key

LVZVHZAVAUDLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=NC=CC3=CC=CC=C32

1-(5-Methyl-2-imidazolyl)isoquinoline is a complex organic compound that belongs to the isoquinoline family, characterized by its unique structure which combines an isoquinoline moiety with a 5-methyl-2-imidazole substituent. Isoquinolines are known for their aromatic properties and are derived from the fusion of a benzene ring with a pyridine ring, making them significant in various chemical and biological contexts . The presence of the imidazole ring in this compound enhances its potential reactivity and biological activity, particularly in medicinal chemistry.

  • Oxidation: The imidazole moiety can be oxidized to form various N-oxides, which can enhance solubility and reactivity.
  • Reduction: The compound may be reduced to yield corresponding amines or other derivatives.
  • Substitution Reactions: The aromatic nature of the isoquinoline allows for electrophilic aromatic substitution, where substituents can be introduced at various positions on the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction.

Compounds containing both isoquinoline and imidazole structures have been studied for their diverse biological activities. 1-(5-Methyl-2-imidazolyl)isoquinoline exhibits potential pharmacological properties, including:

  • Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties: Isoquinolines are often explored for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: This compound may interact with specific enzymes, potentially acting as a therapeutic agent in various diseases.

The biological activities of such compounds are attributed to their ability to interact with biological macromolecules, influencing metabolic pathways.

The synthesis of 1-(5-Methyl-2-imidazolyl)isoquinoline can be achieved through various methods:

  • Condensation Reactions: One common method involves the condensation of isoquinoline derivatives with imidazole or its derivatives under acidic or basic conditions. This approach often requires heating and can yield high-purity products.
  • Cyclization Reactions: Another method includes cyclization reactions where suitable precursors undergo cyclization to form the desired compound. This method may involve multiple steps but allows for structural diversity.

Recent advancements in synthetic methodologies may include greener approaches or one-pot reactions that streamline the process while maintaining high yields.

1-(5-Methyl-2-imidazolyl)isoquinoline has several applications, particularly in:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting various diseases, including cancer and infectious diseases.
  • Biochemical Research: It can serve as a tool compound in studies investigating enzyme interactions or cellular mechanisms.
  • Material Science: Isoquinoline derivatives are used in creating novel materials due to their electronic properties.

Studies investigating the interactions of 1-(5-Methyl-2-imidazolyl)isoquinoline with biological targets have revealed its potential as a ligand for metal ions and proteins. These interactions can modulate biochemical pathways, making it valuable for further research in drug design and development.

Research has also focused on its binding affinity to specific receptors or enzymes, which is crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(5-Methyl-2-imidazolyl)isoquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methyl-1H-imidazol-2-yl)isoquinolineContains a different imidazole substitutionPotentially different biological activity
5-MethylisoquinolineLacks the imidazole moietyPrimarily studied for neuroprotective effects
1-(2-Amino-1H-imidazol-4-yl)isoquinolineContains an amino group instead of methylMay exhibit different reactivity profiles

Uniqueness

The uniqueness of 1-(5-Methyl-2-imidazolyl)isoquinoline lies in its specific combination of an isoquinoline backbone with a methyl-substituted imidazole. This structural feature enhances its stability and reactivity compared to other similar compounds, potentially leading to distinct biological activities and applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.095297364 g/mol

Monoisotopic Mass

209.095297364 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types